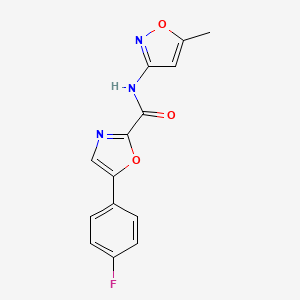

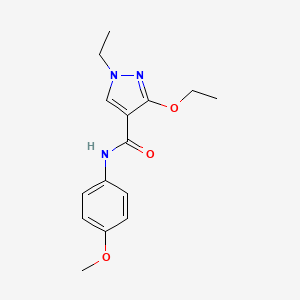

![molecular formula C20H19N5O5S2 B2699688 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 330672-47-4](/img/structure/B2699688.png)

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as their heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

1,3,4-Thiadiazoles have a five-membered ring structure with two nitrogen atoms and one sulfur atom . The exact structure of a specific 1,3,4-thiadiazole derivative would depend on the substituents attached to the ring.Wissenschaftliche Forschungsanwendungen

Quality Control and Anticonvulsant Potential Research has developed quality control methods for promising anticonvulsants among 1,3,4-thiadiazole derivatives. One study focused on synthesizing N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showing high anticonvulsive activity compared to the classic drug "Depakin". This work aimed to develop identification, impurity determination, and quantitative analysis methods for further substance standardization (Sych et al., 2018).

Antibacterial and Antileishmanial Activities A series of N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazol-2-yl] and N-[5-(nitrophenyl)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that nitroimidazole derivatives displayed significant activity against Gram-positive bacteria, while nitrophenyl analogues were inactive against both Gram-positive and Gram-negative bacteria (Foroumadi et al., 2003). Additionally, another study found that 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives had strong leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam, with the piperazine analog being the most active compound (Foroumadi et al., 2005).

Antiprotozoal and Anti-H. pylori Activities Research into optimizing antileishmanial activity of piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles led to the identification of compounds with promising activity in both promastigote and amastigote forms of Leishmania major. Notably, one compound showed very low toxicity against macrophages, highlighting its potential therapeutic index (Tahghighi et al., 2011). In another study, derivatives targeting H. pylori infections exhibited strong inhibitory activity, with certain compounds showing potent inhibitory activity superior to standard drug metronidazole (Moshafi et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S2/c26-18(14-7-9-17(10-8-14)32(29,30)24-11-2-1-3-12-24)21-20-23-22-19(31-20)15-5-4-6-16(13-15)25(27)28/h4-10,13H,1-3,11-12H2,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYZXNDQSDDSPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

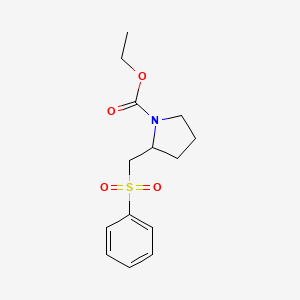

![2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2699605.png)

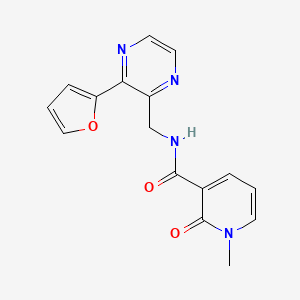

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699606.png)

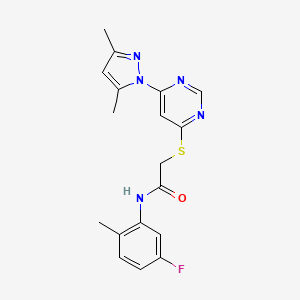

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2699608.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2699609.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2699610.png)

![(3Z)-N-(Cyanomethyl)-N-ethyl-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2699613.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2699615.png)

![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)